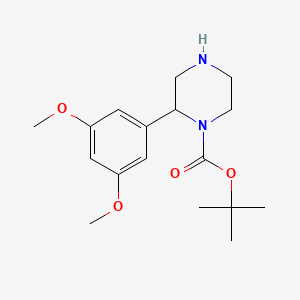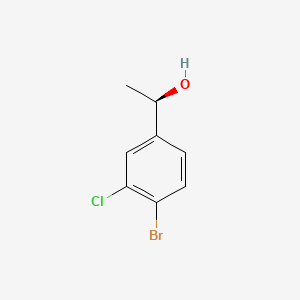
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol is an organic compound characterized by the presence of a bromine and chlorine atom on a phenyl ring, along with a hydroxyl group attached to an ethan-1-ol structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol typically involves the following steps:
Bromination and Chlorination: The phenyl ring is first subjected to bromination and chlorination reactions to introduce the bromine and chlorine atoms at the 4 and 3 positions, respectively.
Reduction: The resulting compound is then reduced to introduce the ethan-1-ol structure. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and chlorination processes, followed by reduction using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: Further reduction can lead to the formation of an alkane.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkanes.
Substitution: Formation of substituted phenyl ethan-1-ol derivatives.
科学的研究の応用
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms may influence its reactivity and binding affinity to certain enzymes or receptors. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s overall biological activity.
類似化合物との比較
Similar Compounds
- (1R)-1-(4-fluoro-3-chlorophenyl)ethan-1-ol
- (1R)-1-(4-bromo-3-fluorophenyl)ethan-1-ol
- (1R)-1-(4-chloro-3-bromophenyl)ethan-1-ol
Uniqueness
(1R)-1-(4-bromo-3-chlorophenyl)ethan-1-ol is unique due to the specific arrangement of bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and potential applications. The combination of these halogens with the hydroxyl group provides distinct properties that differentiate it from other similar compounds.
特性
分子式 |
C8H8BrClO |
|---|---|
分子量 |
235.50 g/mol |
IUPAC名 |
(1R)-1-(4-bromo-3-chlorophenyl)ethanol |
InChI |
InChI=1S/C8H8BrClO/c1-5(11)6-2-3-7(9)8(10)4-6/h2-5,11H,1H3/t5-/m1/s1 |
InChIキー |
VEMGWGZRSYWIBT-RXMQYKEDSA-N |
異性体SMILES |
C[C@H](C1=CC(=C(C=C1)Br)Cl)O |
正規SMILES |
CC(C1=CC(=C(C=C1)Br)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


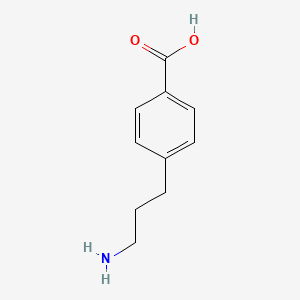

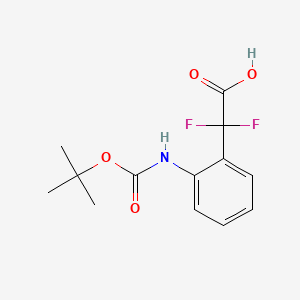
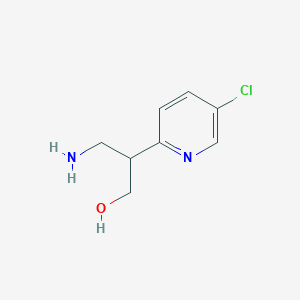
![(4aR,7aS)-octahydrofuro[3,4-b]pyrazine dihydrochloride](/img/structure/B13608291.png)



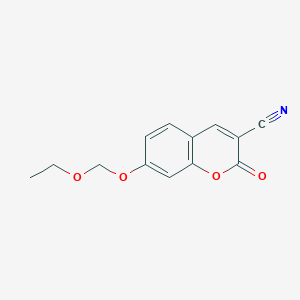
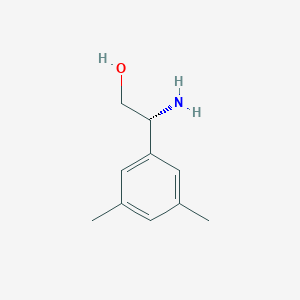
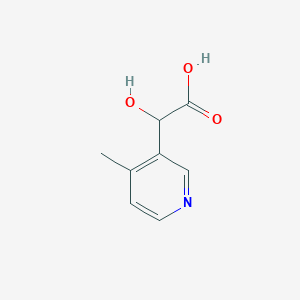
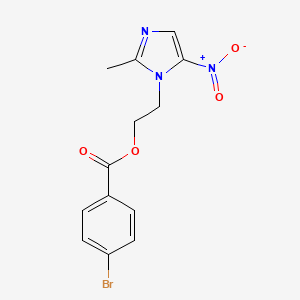
![Lithium(1+)6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B13608343.png)
